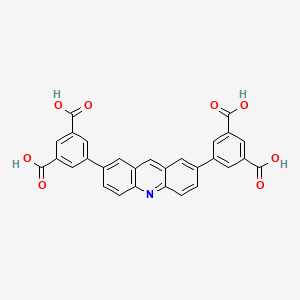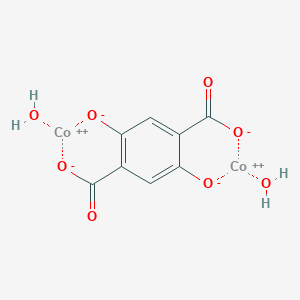
1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone typically involves the reaction of 4,5-dichloroindole with a trifluoroacetylating agent. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or chloroform.
Catalyst: Acid catalysts like trifluoroacetic acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of dichloro and trifluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanol: A similar compound with an alcohol group instead of a ketone.
1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethane: A related compound with a simpler structure.
Uniqueness
1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone is unique due to the presence of both dichloro and trifluoro groups, which may confer distinct chemical and biological properties compared to other indole derivatives. These groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H4Cl2F3NO |
|---|---|
Molekulargewicht |
282.04 g/mol |
IUPAC-Name |
1-(4,5-dichloro-1H-indol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-5-1-2-6-7(8(5)12)4(3-16-6)9(17)10(13,14)15/h1-3,16H |
InChI-Schlüssel |
FEKQISYRGQZTPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=C2C(=O)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)

![4-Methyl-2-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13728119.png)

![Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate](/img/structure/B13728123.png)


![7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13728133.png)


